1-Methylpiperazin-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

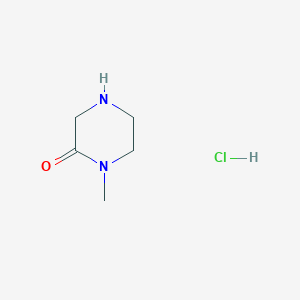

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-3-2-6-4-5(7)8;/h6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRWHESBJZFGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589262 | |

| Record name | 1-Methylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109384-27-2, 59702-07-7 | |

| Record name | 1-Methylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-piperazinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride for Researchers and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] As the hydrochloride salt of 1-methylpiperazin-2-one, it exhibits enhanced stability and excellent solubility in aqueous solutions, making it a highly suitable intermediate for various synthetic applications.[1][2] Its structural features are of significant interest to researchers in neuropharmacology, where it is utilized in the design and synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders such as anxiety and depression.[1][2] Beyond pharmaceuticals, this compound also finds applications in the fields of agrochemicals and material science.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

General Properties

| Property | Value | Source |

| CAS Number | 109384-27-2 | [1][3] |

| Molecular Formula | C₅H₁₀N₂O·HCl | [1][4] |

| Molecular Weight | 150.61 g/mol | [1][3][4] |

| Appearance | White to yellowish brown solid | [1][2] |

| Purity | ≥ 95% (by NMR) | [1][2] |

| Solubility | Excellent solubility in water | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1][2] |

Computed and Spectroscopic Data

| Identifier/Property | Value | Source |

| IUPAC Name | 1-methylpiperazin-2-one;hydrochloride | [3][5] |

| InChI | InChI=1S/C5H10N2O.ClH/c1-7-3-2-6-4-5(7)8;/h6H,2-4H2,1H3;1H | [3][5] |

| InChIKey | KMRWHESBJZFGFH-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CN1CCNCC1=O.Cl | [3][5] |

| ¹H-NMR (400 MHz, DMSO-d6) | δ 2.86 (3H, s), 3.34 (2H, br m), 3.50 (2H, m), 3.64 (2H, s) | [6] |

| Mass Spectra (ESI) | m/z: 115 ([M + H]⁺) | [6] |

| Topological Polar Surface Area | 32.3 Ų | [3] |

Experimental Protocols

Synthesis of this compound

A general laboratory procedure for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[6]

Materials:

-

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

-

4N HCl in dioxane solution

-

Toluene

Procedure:

-

To a reaction vessel containing tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (2.06 g), add a 4N HCl-dioxane solution (20 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the completion of the reaction (e.g., by TLC or LC-MS).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Add toluene to the residue.

-

Remove the toluene by azeotropic distillation under reduced pressure to eliminate residual water and HCl.

-

Dry the resulting residue to yield this compound as an oil (1.44 g, 99% yield).[6]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and assess the purity of the synthesized compound.

-

Sample Preparation: Dissolve a small amount of the final product in a suitable deuterated solvent, such as DMSO-d6.

-

Acquisition: Record the ¹H-NMR spectrum using a 400 MHz spectrometer.

-

Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons in the this compound structure. The expected chemical shifts are approximately δ 2.86 (s, 3H), 3.34 (br m, 2H), 3.50 (m, 2H), and 3.64 (s, 2H).[6]

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Purpose: To determine the mass-to-charge ratio of the protonated molecule, confirming its molecular weight.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an ESI mass spectrometer in positive ion mode.

-

Analysis: The mass spectrum is expected to show a prominent peak at an m/z of 115, which corresponds to the protonated form of the free base ([M+H]⁺).[6]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for producing this compound from its Boc-protected precursor.

Caption: Synthetic workflow for this compound.

Safety Information

This compound is associated with the following GHS hazard classifications:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its primary applications include:

-

Pharmaceutical Development: It serves as a crucial precursor in the development of pharmaceuticals, especially those for treating anxiety and depression.[1]

-

Neuropharmacology: The compound is used in studies related to the central nervous system to explore new treatments for neurological disorders.[1][2]

-

Analytical Chemistry: It can be employed in analytical methods for the detection and quantification of piperazine derivatives.[1]

-

Biochemical Research: It is utilized in the synthesis of ligands for receptors, aiding in the study of drug-receptor interactions.[1]

-

Material Science: This chemical can be incorporated into polymer formulations to enhance the mechanical properties and stability of materials.[1][2]

References

A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride: A Key Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazin-2-one hydrochloride is a heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural attributes make it a versatile synthetic intermediate for the development of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and its applications as a crucial building block in the creation of novel therapeutic agents, particularly those targeting the central nervous system.

Chemical Identity and Properties

This compound is the hydrochloride salt of the N-methyl derivative of piperazin-2-one. Its chemical structure features a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at the 2-position and a methyl group attached to the nitrogen at the 1-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it highly suitable for various synthetic applications in drug development.[1]

Table 1: Chemical Identifiers and Physicochemical Properties [2]

| Identifier | Value |

| CAS Number | 109384-27-2[2] |

| IUPAC Name | 1-methylpiperazin-2-one;hydrochloride[2] |

| Molecular Formula | C₅H₁₁ClN₂O[2] |

| Molecular Weight | 150.61 g/mol [2] |

| Appearance | White to off-white solid[3] |

| Solubility | Freely soluble in water[4] |

Synthesis

A common laboratory-scale synthesis of this compound involves the deprotection of a protected precursor, tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate.[3]

Experimental Protocol: Synthesis from a Protected Precursor[3]

Materials:

-

tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

-

4N HCl in dioxane

-

Toluene

Procedure:

-

To a solution of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (1 equivalent), add a 4N solution of hydrogen chloride in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add toluene to the residue and perform azeotropic distillation to remove any remaining traces of water and solvent.

-

The resulting residue is this compound.

Diagram 1: Synthesis of this compound

References

Molecular structure and weight of 1-Methylpiperazin-2-one hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Methylpiperazin-2-one hydrochloride. It is intended to serve as a valuable resource for professionals in research and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound widely utilized as a key intermediate in the synthesis of various bioactive molecules.[1][2] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of applications in pharmaceutical and chemical research.[1][2]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O | [3][4] |

| Molecular Weight | 150.61 g/mol | [3][4][5] |

| CAS Number | 109384-27-2 | [3][4][5] |

| IUPAC Name | 1-methylpiperazin-2-one;hydrochloride | [3][4] |

| Canonical SMILES | CN1CCNCC1=O.Cl | [3][4] |

| Appearance | White to yellowish-brown solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the following steps:

-

To a solution of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (2.06 g), a 4N HCl-dioxane solution (20 mL) is added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Following the completion of the reaction, the solvent is removed by distillation under reduced pressure.

-

Toluene is added to the residue, and the solvent is again removed via azeotropic distillation under reduced pressure.

-

The resulting residue is dried to yield this compound as an oil (1.44 g, 99% yield).[5]

Characterization Data

The synthesized compound can be characterized using the following spectroscopic methods:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 2.86 (3H, s), 3.34 (2H, br m), 3.50 (2H, m), 3.64 (2H, s).[5]

-

Mass Spectrometry (ESI): m/z: 115 ([M + H]⁺).[5]

Role in Drug Development

This compound is a valuable building block in pharmaceutical development, particularly in the field of neuropharmacology.[1][2] It serves as a crucial intermediate in the synthesis of novel therapeutic agents, including those targeting central nervous system disorders such as anti-anxiety and antidepressant medications.[1][2] While the compound itself is primarily a synthetic intermediate, its piperazine core is a common scaffold in many biologically active molecules due to its ability to interact with various biological targets.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

Caption: Role of this compound in drug development.

References

Solubility Profile of 1-Methylpiperazin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic compound frequently employed as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-anxiety and antidepressant medications.[1] Its physicochemical properties, most notably its solubility in different solvent systems, are critical parameters that influence reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a general experimental protocol for its determination, and illustrates its application in pharmaceutical synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 109384-27-2 | [1][2][3] |

| Molecular Formula | C₅H₁₁ClN₂O | [2][4] |

| Molecular Weight | 150.61 g/mol | [1][3][4] |

| Appearance | White to yellowish-brown solid | [1] |

| Purity | ≥95% (NMR) | [1] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a hydrochloride salt, a qualitative solubility profile can be inferred. The compound exhibits excellent solubility in water.[1] For organic solvents, solubility is expected to vary based on polarity, proticity, and the temperature of the system.

The following table summarizes the expected qualitative solubility. It is important to note that these are general predictions and experimental verification is crucial for specific applications.

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Excellent | [1] As a hydrochloride salt, it readily dissolves in aqueous media. |

| Methanol | Soluble | Polar protic solvent, likely to dissolve the salt. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, known for its broad solvency. |

| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent, often used in organic synthesis. |

| Acetonitrile | Sparingly Soluble | Less polar than DMF and DMSO, may have limited capacity. |

| Acetone | Sparingly Soluble / Insoluble | Lower polarity, less likely to dissolve the ionic salt. |

| Dichloromethane (DCM) | Insoluble | Nonpolar solvent, unlikely to dissolve the hydrochloride salt. |

| Hexanes | Insoluble | Nonpolar solvent, unlikely to dissolve the hydrochloride salt. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For precise and quantitative solubility measurement, the isothermal shake-flask method is a widely accepted and recommended procedure.[5]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established by preliminary experiments where concentration is measured at different time points until it becomes constant.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge an aliquot of the suspension at a high speed.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

Application in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including those with anti-anxiety properties.[1][6][7] The piperazine moiety is a common scaffold in centrally active agents. A general synthetic workflow involves the reaction of 1-Methylpiperazin-2-one (often generated in situ from the hydrochloride salt by treatment with a base) with a suitable electrophile to introduce further chemical diversity.

This generalized scheme highlights the key stages where solubility plays a critical role:

-

Reaction: The choice of solvent must ensure sufficient solubility of the reactants to facilitate the reaction.

-

Workup & Purification: Differences in solubility of the product and impurities in various solvents are exploited during extraction, washing, and crystallization or chromatographic purification.

Conclusion

While quantitative solubility data for this compound remains sparse in the literature, its qualitative profile can be inferred from its chemical nature as a hydrochloride salt, indicating high aqueous solubility. For process development and formulation, it is imperative that researchers determine quantitative solubility in relevant solvent systems using standardized methods like the isothermal shake-flask technique. A thorough understanding of its solubility characteristics is fundamental to leveraging its full potential as a key intermediate in the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis and Anti-Anxiety Activity of Some 1-Piperazino Derivatives of 2, 4-Diphenyl 2, 3-Dihydro-1, 5-Benzodiazepine | International Journal of Drug Design and Discovery [ijddd.com]

- 7. researchgate.net [researchgate.net]

Potential biological activities and mechanism of action of 1-Methylpiperazin-2-one hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While primarily utilized as a key building block in the synthesis of more complex molecules, the inherent structural features of the piperazin-2-one and N-methylpiperazine moieties suggest a wide range of potential biological activities. This technical guide provides an in-depth overview of the known and potential biological activities and mechanisms of action of derivatives of 1-Methylpiperazin-2-one, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Although direct biological studies on this compound are limited, extensive research on its close analogs provides a strong foundation for predicting its therapeutic potential.

Potential Biological Activities

Derivatives incorporating the 1-methylpiperazin-2-one core have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. These activities are largely attributable to the piperazine and piperazinone scaffolds, which are prevalent in numerous clinically approved drugs. The primary areas of investigation include oncology, neuropharmacology, and infectious diseases.

Anticancer and Cytotoxic Activity

The piperazin-2-one scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents. Several derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines.

One of the key mechanisms of action for certain piperazin-2-one derivatives is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are frequently mutated and hyperactivated in various cancers. Inhibition of farnesyltransferase disrupts the Ras signaling pathway (Ras-Raf-MEK-ERK), leading to a reduction in cell proliferation and the induction of apoptosis.

Furthermore, compounds containing the N-methylpiperazine moiety have been shown to act as potent inhibitors of tubulin polymerization. By interfering with the dynamics of microtubules, these agents arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Central Nervous System (CNS) Activity

The N-methylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, being a key component of several approved antipsychotic and antidepressant medications. Its ability to interact with various neurotransmitter receptors and enzymes in the brain makes it a valuable scaffold for the development of novel neuropharmacological agents.

Derivatives of N-methylpiperazine have been shown to modulate the activity of serotonin (5-HT) receptors, which play a crucial role in mood regulation. Additionally, novel N-methylpiperazine chalcones have been identified as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Antimicrobial and Anti-inflammatory Activity

The broader class of piperazine derivatives has a long history of use in the treatment of infectious and inflammatory diseases. Various N-aryl and N-alkyl piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. While the exact mechanisms can vary, some derivatives are known to target essential microbial enzymes.

In the realm of inflammation, certain piperazine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological data for representative derivatives containing the N-methylpiperazine or piperazin-2-one scaffold.

| Compound Class | Target | Assay | IC50/Ki | Reference |

| N-methyl-piperazine chalcones | MAO-B | Enzyme Inhibition | IC50: 0.71 µM - 1.11 µM | [1] |

| Ki: 0.21 µM - 0.28 µM | [1] | |||

| Arylamide derivatives with 1-methylpiperazine | Tubulin Polymerization | Antiproliferative | IC50: 0.88 µM - 1.58 µM | [2] |

| Thiazolinylphenyl-piperazines | Breast Cancer Cell Lines (MCF-7, SKBR-3, MDA-MB231) | Cytotoxicity | IC50: 15 µM - 40 µM | [3] |

Experimental Protocols

Farnesyltransferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against farnesyltransferase.

Methodology:

-

Recombinant human farnesyltransferase is incubated with a fluorescently labeled farnesyl pyrophosphate (FPP) substrate and a Ras-derived peptide.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

The reaction is terminated, and the extent of farnesylation of the peptide is quantified using a fluorescence-based detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the polymerization of tubulin in vitro.

Methodology:

-

Purified tubulin is incubated in a polymerization buffer at 37°C to induce polymerization into microtubules.

-

The test compound is added to the reaction mixture at various concentrations prior to the initiation of polymerization.

-

The polymerization process is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized tubulin.

-

The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.

-

The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To measure the inhibitory activity of a compound against MAO-A and MAO-B isoforms.

Methodology:

-

Recombinant human MAO-A or MAO-B is pre-incubated with the test compound at various concentrations.

-

A substrate, such as kynuramine for MAO-A or benzylamine for MAO-B, is added to initiate the enzymatic reaction.

-

The reaction is incubated at 37°C for a defined period.

-

The product of the reaction is quantified. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable chromogenic or fluorogenic substrate.

-

The percentage of inhibition is determined, and IC50 values are calculated.

Signaling Pathways and Workflows

Proposed Mechanism of Action for Anticancer Activity

Caption: Inhibition of Farnesyltransferase by a Piperazin-2-one Derivative.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of novel compounds.

Conclusion

While this compound itself is primarily a synthetic intermediate, the extensive body of research on its derivatives highlights the immense potential of this scaffold in drug discovery. The piperazin-2-one and N-methylpiperazine moieties confer a remarkable diversity of biological activities, including promising anticancer, CNS, and antimicrobial properties. The information presented in this guide, including quantitative data, detailed experimental protocols, and mechanistic diagrams, provides a solid foundation for researchers to design and synthesize novel derivatives of 1-Methylpiperazin-2-one with tailored therapeutic profiles. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylpiperazin-2-one Hydrochloride: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 1-Methylpiperazin-2-one hydrochloride (CAS No: 109384-27-2). The information is compiled and presented to meet the needs of laboratory personnel and those involved in drug development.

Chemical Identification and Properties

This compound is a hydrochloride salt of 1-methylpiperazin-2-one.[1] It is recognized for its utility as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.[1] Its excellent solubility in water makes it a suitable candidate for diverse formulations.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O | PubChem[2], Chem-Impex[1] |

| Molecular Weight | 150.61 g/mol | PubChem[2], Chem-Impex[1] |

| Appearance | White to yellowish-brown solid | Chem-Impex[1] |

| Purity | ≥ 95% (NMR) | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on information from multiple sources.

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation[2] |

Pictogram:

Signal Word: Warning[2]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety. The following guidelines should be strictly adhered to.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and eyes.[3]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

General Hygiene Practices:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Remove contaminated clothing and wash before reuse.

First-Aid Measures

In case of exposure, immediate medical attention is required.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Workflow for Handling a Chemical Spill:

Caption: General workflow for responding to a chemical spill.

Personal Precautions:

Environmental Precautions:

Methods for Cleaning Up:

-

Use a suitable absorbent material to contain the spill.

-

Collect the spilled material and place it in a suitable container for disposal.[3]

-

Clean the affected area thoroughly.

Storage and Stability

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Recommended storage temperature is between 0-8 °C.[1]

Stability:

-

The product is stable under recommended storage conditions.

Incompatible Materials:

Toxicological Information

Detailed quantitative toxicological data such as LD50 or LC50 values for this compound are not specified in the searched resources. The primary toxicological concerns are based on its GHS classification.

Table 4: Summary of Toxicological Effects

| Effect | Description |

| Acute Oral Toxicity | Harmful if swallowed.[2] |

| Skin Irritation | Causes skin irritation.[2] |

| Eye Irritation | Causes serious eye irritation.[2] |

| Respiratory Irritation | May cause respiratory irritation.[2] |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be treated as hazardous waste. Do not dispose of it with household garbage or allow it to reach the sewage system.

References

1-Methylpiperazin-2-one Hydrochloride: A Technical Overview of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazin-2-one hydrochloride is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its utility in the development of anti-anxiety and antidepressant medications underscores its importance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, general applications, and safety data. Despite extensive searches of scientific literature and patent databases, specific details regarding its initial discovery, a detailed historical timeline of its synthesis, and explicit experimental protocols remain largely undocumented in publicly accessible resources.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. This compound, a member of this family, is recognized for its role as a versatile building block in the synthesis of complex bioactive molecules.[1] Its hydrochloride salt form often enhances solubility and stability, making it suitable for various reaction conditions. This document aims to consolidate the known technical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 109384-27-2 |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol |

| Appearance | White to yellowish-brown solid |

| Purity | ≥95% to 99% (supplier dependent) |

| Solubility | Soluble in water |

Synthesis and Historical Context

Despite comprehensive searches, the specific details of the initial discovery and the historical development of the synthesis of this compound are not well-documented in available scientific journals or patent literature. General synthetic routes for piperazin-2-one cores often involve the cyclization of N-substituted ethylenediamine derivatives. A plausible synthetic pathway for 1-Methylpiperazin-2-one would likely involve the cyclization of a precursor such as an N-(2-aminoethyl)-N-methylglycine derivative.

A general workflow for the synthesis of piperazin-2-ones is depicted in the following diagram. It is important to note that this is a generalized representation and not a specific, validated protocol for the synthesis of this compound.

References

The Versatile Building Block: A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-Methylpiperazin-2-one hydrochloride (CAS No. 109384-27-2), a key building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthetic applications, and its role in the mechanism of action of notable CNS drugs.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial chemical suppliers. The typical purity offered is ≥95%, with some suppliers providing purities of 97% or higher. It is generally supplied as a white to off-white or yellowish-brown solid. For research and development purposes, it is available in quantities ranging from milligrams to multiple kilograms. Bulk quantities for larger-scale synthesis are also available upon request from several manufacturers.

| Supplier Category | Representative Suppliers | Available Quantities | Purity |

| Research Chemicals | Chem-Impex, Santa Cruz Biotechnology, Fluorochem | mg to g | ≥95% |

| Bulk & Custom Synthesis | Zhejiang Jiuzhou Chem Co., Ltd, Henan Blight Industry Co., Ltd | kg to metric ton | ≥99% |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 109384-27-2 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O·HCl | [1][2] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| Appearance | White to yellowish brown solid | [1] |

| Purity | ≥95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Safety and Hazard Information

| Hazard Statement | Description | GHS Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Note: This is not an exhaustive list of all safety information. Please refer to the full Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthetic Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of antipsychotic and antidepressant medications.[1] Its piperazine moiety is a common scaffold in CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.

General Synthetic Protocol for this compound

A general synthesis of this compound involves the deprotection of a protected precursor. For example, tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate can be treated with a strong acid, such as hydrochloric acid in dioxane, to yield the desired product.

Experimental Protocol: To a solution of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (1 equivalent) in dioxane, a 4N solution of HCl in dioxane (excess) is added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield this compound.

Role in the Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis of olanzapine can involve the condensation of a thienobenzodiazepine intermediate with N-methylpiperazine. While not a direct use of this compound, the N-methylpiperazine core is the key structural feature.

Illustrative Synthetic Step: The final step in one of the patented syntheses of olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1]benzodiazepine hydrochloride with N-methylpiperazine in a high-boiling solvent mixture like dimethyl sulfoxide (DMSO) and toluene at elevated temperatures.

Role in the Synthesis of Vortioxetine

Vortioxetine is a multimodal antidepressant used for the treatment of major depressive disorder. Its synthesis involves the introduction of a piperazine moiety onto a phenyl ring. Several synthetic routes exist, often utilizing a protected piperazine derivative that is later deprotected and methylated, or by direct coupling with a pre-formed N-methylpiperazine derivative.

Illustrative Synthetic Approach: One patented synthesis of vortioxetine involves the palladium-catalyzed coupling of a protected piperazine with an appropriate aryl halide, followed by deprotection and subsequent reaction steps to yield the final product. The N-methylpiperazine moiety is a key component of the final drug structure.

Involvement in Signaling Pathways

The therapeutic effects of drugs synthesized using this compound as a precursor are directly related to their interaction with specific signaling pathways in the central nervous system.

Olanzapine's Mechanism of Action

Olanzapine's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the mesolimbic and frontal cortex, respectively. This dual antagonism is believed to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia. Furthermore, chronic treatment with olanzapine has been shown to activate the Jak2/Stat3 signaling pathway, which may contribute to its long-term therapeutic effects and side-effect profile.

Vortioxetine's Mechanism of Action

Vortioxetine exhibits a multimodal mechanism of action, primarily as a serotonin (5-HT) reuptake inhibitor (SERT inhibitor). Additionally, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors. This complex pharmacological profile leads to a modulation of serotonergic neurotransmission and downstream effects on other neurotransmitter systems, including glutamate and GABA. Recent studies have also implicated the activation of the mTORC1 signaling cascade in its antidepressant effects.

Conclusion

This compound is a commercially accessible and versatile building block with significant applications in the synthesis of CNS-active pharmaceuticals. Its incorporation into drug candidates, such as olanzapine and vortioxetine, has led to the development of effective treatments for complex psychiatric disorders. A thorough understanding of its properties, synthetic utility, and the signaling pathways modulated by its derivatives is crucial for the continued innovation in the field of drug discovery and development. This guide provides a foundational resource for researchers and professionals working in this area.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-Methylpiperazin-2-one Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic building block widely employed in organic synthesis. Its unique structural features, including a secondary amine amenable to substitution and a lactam functionality, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This compound serves as a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system, such as anti-anxiety and antidepressant medications.[1][2] Its hydrochloride salt form offers enhanced stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1][2] These application notes provide detailed protocols for common synthetic transformations involving this compound, including N-alkylation, N-acylation, and reductive amination.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 109384-27-2 | [2] |

| Molecular Formula | C₅H₁₀N₂O·HCl | [2] |

| Molecular Weight | 150.61 g/mol | [2] |

| Appearance | White to yellowish-brown solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Key Synthetic Applications and Protocols

This compound is a valuable starting material for the synthesis of various substituted piperazinones. The secondary amine at the 4-position is the primary site of reactivity, allowing for the introduction of a wide range of functional groups.

N-Alkylation

N-alkylation of 1-methylpiperazin-2-one introduces alkyl substituents at the 4-position, a common strategy in the synthesis of pharmaceutical intermediates. The reaction typically proceeds via nucleophilic substitution with an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid.

General Reaction Scheme:

Caption: General workflow for the N-alkylation of 1-methylpiperazin-2-one.

Experimental Protocol: Synthesis of 4-Benzyl-1-methylpiperazin-2-one

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (2.2 eq) (e.g., potassium carbonate or triethylamine).

-

Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride and liberate the free base.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-benzyl-1-methylpiperazin-2-one.

Representative Data for N-Alkylation Reactions:

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 85-95 |

| Ethyl iodide | Et₃N | DMF | 60 | 8 | 80-90 |

| 1-Bromobutane | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |

N-Acylation

N-acylation of 1-methylpiperazin-2-one with acyl chlorides or anhydrides provides the corresponding 4-acyl derivatives. These amides are important intermediates in the synthesis of various bioactive molecules. A base is typically required to scavenge the acid byproduct.

General Reaction Scheme:

Caption: General workflow for the N-acylation of 1-methylpiperazin-2-one.

Experimental Protocol: Synthesis of 4-Benzoyl-1-methylpiperazin-2-one

-

Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a tertiary amine base such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA) and stir the mixture at room temperature for 15-30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to yield 4-benzoyl-1-methylpiperazin-2-one.

Representative Data for N-Acylation Reactions:

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Et₃N | DCM | 0 to RT | 3 | 90-98 |

| Acetyl chloride | DIPEA | THF | 0 to RT | 2 | 92-97 |

| Acetic anhydride | Pyridine | DCM | RT | 4 | 88-95 |

Reductive Amination

Reductive amination allows for the formation of a new carbon-nitrogen bond between the 4-position of the piperazinone and a carbonyl compound (aldehyde or ketone). The reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced by a suitable reducing agent.

General Reaction Scheme:

Caption: General workflow for the reductive amination with 1-methylpiperazin-2-one.

Experimental Protocol: Synthesis of 1-Methyl-4-(phenylmethyl)piperazin-2-one

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), add a base (1.1 eq) like triethylamine to neutralize the hydrochloride.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired 1-methyl-4-(phenylmethyl)piperazin-2-one.

Representative Data for Reductive Amination Reactions:

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 12 | 80-90 |

| Acetone | NaBH₃CN | Methanol | RT | 16 | 75-85 |

| Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 24 | 70-80 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in these application notes for N-alkylation, N-acylation, and reductive amination provide robust and reproducible methods for the synthesis of a wide array of substituted piperazinones. These derivatives are key intermediates in the discovery and development of new therapeutic agents, demonstrating the continued importance of this compound in medicinal chemistry and the pharmaceutical industry.

References

The Role of 1-Methylpiperazin-2-one Hydrochloride as a Versatile Building Block in Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a lactam function, a tertiary amine, and a secondary amine in its hydrochloride form, provide multiple reactive sites for chemical modification. This allows for the facile introduction of diverse substituents, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. The piperazin-2-one scaffold is considered a "privileged structure" in drug discovery, as it is found in numerous compounds with a wide range of biological activities.[1] This application note will delve into the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of anticancer and central nervous system (CNS) agents. Detailed protocols and data are provided to guide researchers in leveraging this important synthetic intermediate.

Application in Anticancer Drug Discovery: Targeting the Ras Signaling Pathway

The Ras family of small GTPases (KRas, HRas, and NRas) are critical regulators of cell proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in approximately 30% of all human cancers, making the Ras signaling pathway a prime target for anticancer drug development.[2] One key strategy to inhibit Ras function is to prevent its post-translational modification, specifically farnesylation, which is essential for its localization to the cell membrane and subsequent activation of downstream signaling cascades like the RAF-MEK-ERK pathway.[1][2] The enzyme responsible for this modification, farnesyltransferase (FTase), has been a significant target for the development of anticancer therapeutics.[3] Piperazin-2-one derivatives have shown promise as farnesyltransferase inhibitors (FTIs).[1]

Quantitative Data: Farnesyltransferase Inhibitory Activity

| Compound Class | Target | IC50 (nM) | Cell-Based Assay | Reference |

| N-Arylpiperazinones | Farnesyltransferase | 1.4 - 50 | H-Ras processing | [3] |

Experimental Protocol: Synthesis of a Generic N-Arylpiperazinone FTI

This protocol describes a general method for the arylation of 1-Methylpiperazin-2-one, a key step in the synthesis of potential farnesyltransferase inhibitors.

Objective: To synthesize an N-aryl derivative of 1-Methylpiperazin-2-one.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromonitrobenzene)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cesium carbonate)

-

Anhydrous toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried flask, add this compound (1.2 mmol), aryl halide (1.0 mmol), cesium carbonate (2.0 mmol), Pd2(dba)3 (0.05 mmol), and Xantphos (0.1 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Farnesyltransferase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against farnesyltransferase.

Objective: To measure the IC50 value of a test compound against human farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

Streptavidin-coated microplate

-

Europium-labeled anti-His6 antibody (for His-tagged FPP) or other suitable detection reagent

-

Time-resolved fluorescence (TRF) plate reader

Procedure:

-

Add 2 µL of the test compound at various concentrations (typically in a 10-point, 3-fold dilution series) to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add 4 µL of a solution containing FTase (e.g., 2 nM final concentration) and the biotinylated Ras peptide (e.g., 100 nM final concentration) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 4 µL of FPP (e.g., 50 nM final concentration) in assay buffer to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a stop/detection buffer containing EDTA and the detection reagent (e.g., Europium-labeled antibody).

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes to allow for capture of the biotinylated peptide.

-

Wash the plate to remove unbound reagents.

-

Read the plate on a TRF plate reader to measure the amount of farnesylated peptide.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor.

Caption: Workflow for the discovery of farnesyltransferase inhibitors.

Application in CNS Drug Discovery

This compound is a key intermediate in the synthesis of compounds targeting the central nervous system, including potential treatments for anxiety and depression.[4] The piperazine moiety is a common feature in many CNS-active drugs, often contributing to the desired pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of a CNS-Active Piperazine Derivative

This protocol provides a general method for the alkylation of the secondary amine of 1-Methylpiperazin-2-one, a common step in the synthesis of CNS drug candidates.

Objective: To synthesize an N-alkylated derivative of 1-Methylpiperazin-2-one.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (15 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 mmol) to the mixture.

-

Heat the reaction to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in constructing both anticancer and CNS-active compounds highlights its importance in modern drug discovery. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the vast potential of this valuable scaffold in the development of novel therapeutics. Further exploration of derivatives of 1-Methylpiperazin-2-one is warranted to uncover new pharmacological activities and to develop next-generation medicines.

References

Application Notes and Protocols for 1-Methylpiperazin-2-one Hydrochloride in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile chemical compound frequently utilized in pharmaceutical research and development.[1] It is the hydrochloride salt of 1-methylpiperazin-2-one, a structure that serves as a key intermediate and building block in the synthesis of novel bioactive molecules.[1] Its high solubility in water makes it a suitable candidate for various chemical reactions and formulations.[1] While not typically used as a direct therapeutic agent, its core structure is integral to the development of drugs targeting the central nervous system (CNS), highlighting its significance in neuropharmacology.[1]

This document provides an overview of its primary application as a synthetic precursor and outlines a general experimental workflow for the neuropharmacological evaluation of novel compounds derived from this scaffold.

Application Note: A Versatile Scaffold for CNS Drug Discovery

The principal role of this compound in neuropharmacology is to serve as a starting material or key intermediate in the synthesis of more complex piperazine derivatives. The piperazine ring is a common pharmacophore found in numerous drugs with activity at various neurotransmitter receptors.[2] By modifying the 1-Methylpiperazin-2-one core, medicinal chemists can design and synthesize new chemical entities with tailored affinities for specific CNS targets.

Examples of Neuropharmacologically Active Piperazine Derivatives:

-

Serotonin (5-HT) Receptor Ligands: Many piperazine derivatives show affinity for serotonin receptors. For instance, some derivatives act as 5-HT1A receptor agonists, which are implicated in the treatment of anxiety and depression.[3]

-

Dopamine Receptor Ligands: The piperazine moiety is present in molecules designed to interact with dopamine receptors, relevant for treating conditions like schizophrenia and Parkinson's disease.[3]

-

Sigma Receptor Ligands: Novel amidopiperazine compounds have been shown to bind to the sigma-1 receptor, demonstrating neuroprotective and neurotrophic effects in preclinical models.[4]

-

Transient Receptor Potential Canonical 6 (TRPC6) Activators: A recently discovered piperazine derivative has been identified as a selective TRPC6 activator, showing potential for treating synaptic deficiencies in Alzheimer's disease.[5]

The following diagram illustrates the general workflow from a synthetic precursor to a potential therapeutic candidate.

Experimental Protocols: Neuropharmacological Screening Workflow

The following protocols describe a generalized, multi-tiered approach for evaluating the neuropharmacological properties of a novel compound synthesized using this compound as a precursor.

In Vitro Characterization

The initial phase involves determining the compound's interaction with a panel of relevant CNS targets.

Protocol 1: Radioligand Binding Assay for CNS Receptor Panel

Objective: To determine the binding affinity (Ki) of the novel derivative for a broad range of neuro-receptors (e.g., serotonin, dopamine, adrenergic, muscarinic).

Materials:

-

Novel piperazine derivative (test compound)

-

Membrane preparations from cells expressing the target receptor or from brain tissue (e.g., human cortex)

-

Radioligand specific for each target receptor (e.g., [³H]WAY-100635 for 5-HT1A)

-

Non-specific binding control (a high concentration of a known, unlabeled ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates and vacuum manifold

-

Scintillation counter and scintillation fluid

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Setup: In each well of the 96-well plate, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

-

50 µL of the diluted test compound.

-

50 µL of the specific radioligand at a concentration near its Kd.

-

50 µL of the receptor membrane preparation.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)

Objective: To determine if the compound acts as an agonist or antagonist at a specific GPCR target identified from the binding assay (e.g., a 5-HT receptor).

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the target GPCR.

-

Cell culture medium and supplements.

-

Test compound and a known reference agonist/antagonist.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Plate reader compatible with the detection kit.

Methodology:

-

Cell Plating: Seed the cells in 96-well or 384-well plates and grow to near confluence.

-

Agonist Mode:

-

Replace the culture medium with stimulation buffer.

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes).

-

Proceed to the cAMP detection step as per the kit manufacturer's instructions.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).

-

Add a known reference agonist at its EC80 concentration to all wells (except controls).

-

Incubate for a further 30 minutes.

-

Proceed to the cAMP detection step.

-

-

Data Analysis:

-

Agonist: Plot the cAMP signal against the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist: Plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC50.

-

In Vivo Evaluation

Promising compounds from in vitro screening are advanced to in vivo studies to assess their effects on behavior and neurochemistry in animal models.

Protocol 3: Forced Swim Test (FST) in Mice for Antidepressant-like Activity

Objective: To evaluate the potential antidepressant effect of the novel compound.

Materials:

-

Male C57BL/6 mice (or other appropriate strain).

-

Test compound, vehicle control (e.g., saline with 0.5% Tween 80), and positive control (e.g., imipramine).

-

Transparent cylindrical tank (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording and analysis software.

Methodology:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Test Procedure:

-

Gently place each mouse individually into the water-filled cylinder.

-

Record the session for 6 minutes.

-

The first 2 minutes are considered a habituation period and are excluded from the analysis.

-

-

Behavioral Scoring: During the final 4 minutes of the test, score the duration of immobility. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the mean duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of the compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in a specific brain region (e.g., prefrontal cortex).[3]

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump and fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED).

-

Test compound and vehicle.

-

Artificial cerebrospinal fluid (aCSF).

Methodology:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion & Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). After a stabilization period, collect baseline dialysate samples every 20 minutes.

-

Drug Administration: Administer the test compound or vehicle.

-

Post-Dosing Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the average baseline concentration. Compare the time course of neurotransmitter changes between the treatment groups.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Receptor Binding Profile of a Hypothetical Derivative

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| 5-HT1A | [³H]WAY-100635 | 5.2 |

| 5-HT2A | [³H]Ketanserin | 450.1 |

| D2 | [³H]Spiperone | 875.6 |

| Sigma-1 | --INVALID-LINK---Pentazocine | 25.3 |

| M1 | [³H]Pirenzepine | >10,000 |

Table 2: Functional Activity at the 5-HT1A Receptor

| Assay Mode | Parameter | Value |

|---|---|---|

| Agonist | EC50 (nM) | 15.8 |

| Agonist | Emax (%) | 95% (vs. 8-OH-DPAT) |

| Antagonist | IC50 (nM) | Not Active |

Table 3: Effect on Immobility Time in the Forced Swim Test

| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility (seconds) ± SEM |

|---|---|---|---|

| Vehicle | - | 10 | 155.4 ± 8.2 |

| Test Compound | 10 | 10 | 92.1 ± 7.5* |

| Imipramine | 20 | 10 | 85.6 ± 6.9* |

*p < 0.05 compared to Vehicle

Visualization of a Potential Signaling Pathway

If a derivative is found to be a 5-HT1A agonist, it would likely modulate the following signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methylpiperazin-2-one Hydrochloride in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile chemical intermediate recognized for its utility in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural motif is a component of molecules developed for anti-anxiety and antidepressant applications.[1] As a piperazine derivative, it belongs to a class of compounds known for their diverse pharmacological activities, frequently interacting with a range of neurotransmitter receptors.[2] These include, but are not limited to, serotonin, dopamine, histamine, and sigma receptors.[2][3][4][5] This document provides a detailed protocol for utilizing this compound as a potential ligand in receptor binding assays, a critical step in drug discovery and neuropharmacology research.[1]